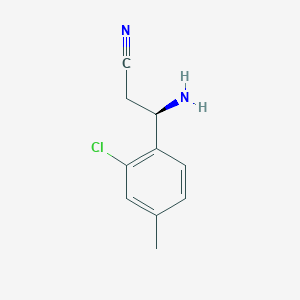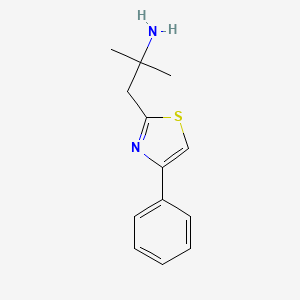
2-Methyl-1-(4-phenylthiazol-2-YL)propan-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-1-(4-phenylthiazol-2-yl)propan-2-amine is a chemical compound with the molecular formula C13H16N2S and a molecular weight of 232.35 g/mol . This compound is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The phenyl group attached to the thiazole ring and the amine group at the propan-2-amine moiety contribute to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-(4-phenylthiazol-2-yl)propan-2-amine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 4-phenylthiazole-2-carbaldehyde with 2-methylpropan-2-amine in the presence of a suitable catalyst . The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-1-(4-phenylthiazol-2-yl)propan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole derivative.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of N-substituted derivatives .
Aplicaciones Científicas De Investigación
2-Methyl-1-(4-phenylthiazol-2-yl)propan-2-amine has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-Methyl-1-(4-phenylthiazol-2-yl)propan-2-amine involves its interaction with specific molecular targets. For example, compounds containing thiazole rings have been shown to bind to DNA and interact with enzymes such as topoisomerase II, leading to DNA double-strand breaks and cell death . This mechanism is particularly relevant in the context of its potential antibacterial and anticancer activities.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Methyl-1-(4-methylthiazol-2-yl)propan-2-amine
- 2-Methyl-1-(4-ethylthiazol-2-yl)propan-2-amine
- 2-Methyl-1-(4-phenylthiazol-2-yl)butan-2-amine
Uniqueness
2-Methyl-1-(4-phenylthiazol-2-yl)propan-2-amine is unique due to the presence of the phenyl group attached to the thiazole ring, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C13H16N2S |
|---|---|
Peso molecular |
232.35 g/mol |
Nombre IUPAC |
2-methyl-1-(4-phenyl-1,3-thiazol-2-yl)propan-2-amine |
InChI |
InChI=1S/C13H16N2S/c1-13(2,14)8-12-15-11(9-16-12)10-6-4-3-5-7-10/h3-7,9H,8,14H2,1-2H3 |
Clave InChI |
OYJBNDISJFDZIF-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CC1=NC(=CS1)C2=CC=CC=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



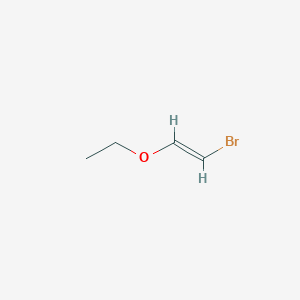
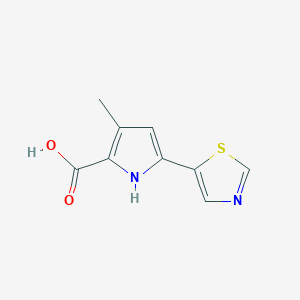


![((2R,3R,5R)-3-(Benzoyloxy)-5-(4-chloro-7H-pyrrolo[2,3-D]pyrimidin-7-YL)-4,4-difluorotetrahydrofuran-2-YL)methyl benzoate](/img/structure/B13034041.png)
![3-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid](/img/structure/B13034049.png)

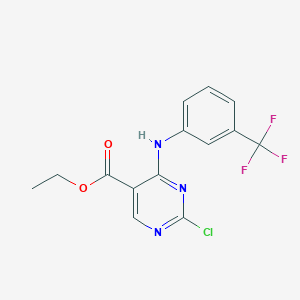
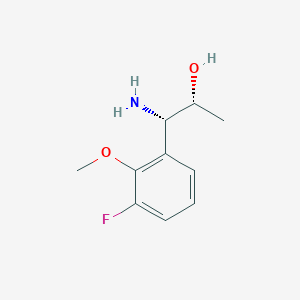

![Benzyl 3-(benzoyloxy)bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B13034072.png)

